N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
説明
BenchChem offers high-quality N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-13-9-20(24-16-6-4-5-15(22)11-16)26-21(23-13)12-17(25-26)14-7-8-18(27-2)19(10-14)28-3/h4-12,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQRZSYVAAWGRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NC3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for various biological activities. The synthesis of this compound typically involves multi-step reactions that include the formation of pyrazole and pyrimidine rings. For instance, the synthetic pathway may involve the reaction of appropriate chlorophenyl and dimethoxyphenyl derivatives with methylated pyrazolo-pyrimidine intermediates .
Antitumor Activity
One of the primary areas of research concerning N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is its antitumor activity. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For example:
- In vitro studies demonstrated that certain derivatives show IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) .
- The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival, including tyrosine kinase pathways .
Inhibition of Enzymatic Activity
The compound has also been evaluated for its ability to inhibit specific enzymes that are crucial in cancer biology:
- Dihydrofolate reductase (DHFR) : Some studies indicate that related compounds can inhibit DHFR, which is vital for DNA synthesis in rapidly dividing cells .
- EGFR Tyrosine Kinase : Research shows that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance binding affinity to EGFR, leading to reduced proliferation in EGFR-dependent tumors .
Study 1: Antitumor Efficacy
A study focused on a series of pyrazolo[1,5-a]pyrimidine derivatives including our compound showed promising results in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to controls treated with standard chemotherapeutic agents .
Study 2: Mechanistic Insights
Further investigation into the mechanism revealed that these compounds induce apoptosis through caspase activation pathways. Specifically, compounds were found to activate caspases 3 and 8, leading to programmed cell death in cancer cells .
Comparative Biological Activity Table
| Compound Name | Target Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | Antitumor | 10.47 | Tyrosine kinase inhibition |
| Related Pyrazolo Derivative A | DHFR Inhibition | 7.24 | Inhibition of nucleotide synthesis |
| Related Pyrazolo Derivative B | EGFR Inhibition | 14.12 | Induction of apoptosis |
Q & A
Basic Synthesis and Characterization
Q1: What are the key considerations for optimizing the synthesis of pyrazolo[1,5-a]pyrimidine derivatives like N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine? Answer:
- Core Formation : The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclization of precursors (e.g., aminopyrazoles and β-diketones) under acidic or basic conditions. Solvent choice (e.g., ethanol or DMF) and temperature control (80–120°C) are critical to avoid side reactions .
- Functionalization : The 3-chlorophenyl and 3,4-dimethoxyphenyl groups are introduced via nucleophilic substitution or palladium-catalyzed coupling. Catalysts like Pd(PPh₃)₄ and ligands (e.g., XPhos) improve yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using DCM/hexane) ensures purity (>95%) .
Advanced Structural Analysis
Q2: How can crystallographic data resolve ambiguities in the structural assignment of substituted pyrazolo[1,5-a]pyrimidines? Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Use orthorhombic (e.g., Pbca) or monoclinic systems for analysis. For example, bond lengths (C–C = 1.38–1.42 Å) and angles (N–C–N = 117–123°) confirm substituent positioning .
- Validation : Compare experimental data (e.g., unit cell parameters: a = 9.536 Å, b = 15.941 Å) with computational models (DFT or molecular mechanics) to validate stereoelectronic effects .
Biological Activity Profiling
Q3: What methodologies are recommended for evaluating the enzyme inhibition potential of this compound? Answer:
- Kinase Assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays to measure IC₅₀ values against targets like CDK9 or KDR kinase. Include positive controls (e.g., staurosporine) .
- Cell-Based Studies : Assess antiproliferative activity in cancer cell lines (e.g., MCF-7 or A549) via MTT assays. Dose-response curves (0.1–100 µM) and apoptosis markers (Annexin V/PI) clarify mechanisms .
Data Contradictions in Bioactivity
Q4: How should researchers address discrepancies in reported IC₅₀ values across studies? Answer:
- Standardization : Ensure consistent assay conditions (e.g., ATP concentration, incubation time). For example, CDK9 inhibition assays vary if ATP levels deviate from 10 µM .
- Structural Confounders : Verify substituent effects; the 3-chlorophenyl group may enhance binding affinity compared to 4-methoxyphenyl analogs .
- Statistical Validation : Use ANOVA or Student’s t-test to compare datasets (p < 0.05) and exclude outliers via Grubbs’ test .
Advanced Computational Modeling
Q5: What computational strategies predict the binding mode of this compound with kinase targets? Answer:
- Docking Simulations : Employ AutoDock Vina or Schrödinger Suite with flexible ligand sampling. The trifluoromethyl group (if present) requires parameter optimization for van der Waals interactions .
- MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
Analytical Method Development
Q6: Which HPLC conditions reliably separate this compound from synthetic byproducts? Answer:
- Column : C18 reversed-phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 × 150 mm, 5 µm).
- Mobile Phase : Acetonitrile/water (65:35 v/v) with 0.1% trifluoroacetic acid. Retention time ~8.2 min .
- Detection : UV at 254 nm (molar absorptivity ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) .
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